molecular formula C12H20N4O3 B14860225 2-methyl-N-neopentyl-2-(4-nitro-1H-imidazol-1-yl)propanamide

2-methyl-N-neopentyl-2-(4-nitro-1H-imidazol-1-yl)propanamide

Cat. No.: B14860225
M. Wt: 268.31 g/mol
InChI Key: JXZAXQHWBJSKHO-UHFFFAOYSA-N
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Description

2-methyl-N-neopentyl-2-(4-nitro-1H-imidazol-1-yl)propanamide is a synthetic compound that features a unique structure combining a neopentyl group, a nitroimidazole moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-neopentyl-2-(4-nitro-1H-imidazol-1-yl)propanamide typically involves the following steps:

    Formation of the Nitroimidazole Moiety: The nitroimidazole ring can be synthesized through the nitration of imidazole, followed by subsequent functional group modifications.

    Attachment of the Neopentyl Group: The neopentyl group can be introduced via alkylation reactions using neopentyl halides under basic conditions.

    Formation of the Propanamide Backbone: The final step involves the coupling of the nitroimidazole and neopentyl intermediates with a propanamide precursor under appropriate conditions, such as using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-neopentyl-2-(4-nitro-1H-imidazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-methyl-N-neopentyl-2-(4-nitro-1H-imidazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiparasitic agent due to the presence of the nitroimidazole moiety.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting hypoxic cells in cancer therapy.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-methyl-N-neopentyl-2-(4-nitro-1H-imidazol-1-yl)propanamide involves its interaction with molecular targets in biological systems. The nitroimidazole moiety can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components, such as DNA. This makes it a potential candidate for targeting hypoxic tumor cells.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.

    Tinidazole: Another nitroimidazole with similar applications to metronidazole.

    Ornidazole: Used for its antiparasitic and antibacterial properties.

Uniqueness

2-methyl-N-neopentyl-2-(4-nitro-1H-imidazol-1-yl)propanamide is unique due to the presence of the neopentyl group, which can impart different physicochemical properties compared to other nitroimidazoles

Properties

Molecular Formula

C12H20N4O3

Molecular Weight

268.31 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-2-methyl-2-(4-nitroimidazol-1-yl)propanamide

InChI

InChI=1S/C12H20N4O3/c1-11(2,3)7-13-10(17)12(4,5)15-6-9(14-8-15)16(18)19/h6,8H,7H2,1-5H3,(H,13,17)

InChI Key

JXZAXQHWBJSKHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC(=O)C(C)(C)N1C=C(N=C1)[N+](=O)[O-]

Origin of Product

United States

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